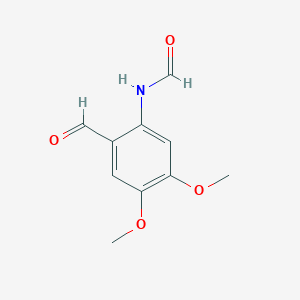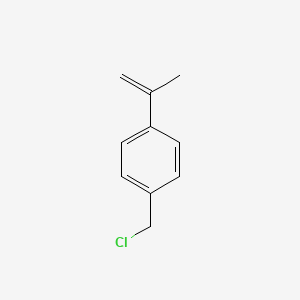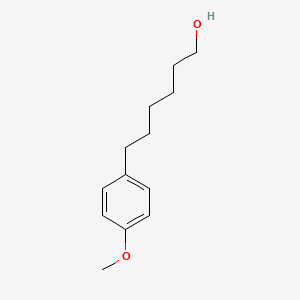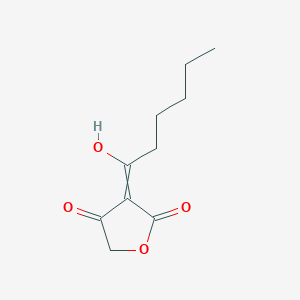![molecular formula C8H11NO B14333498 [Methyl(phenyl)amino]methanol CAS No. 105804-97-5](/img/structure/B14333498.png)
[Methyl(phenyl)amino]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Methyl(phenyl)amino]methanol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a methyl group (CH3) and a phenyl group (C6H5)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)amino]methanol can be achieved through several methods. One common approach involves the methylation of aniline with methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds via a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a reactive intermediate that subsequently reacts with aniline to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective methylation of aniline with methanol. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[Methyl(phenyl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., benzaldehyde).
Reduction: Formation of a secondary amine (e.g., N-methyl-N-phenylamine).
Substitution: Formation of halogenated derivatives (e.g., benzyl chloride).
科学研究应用
[Methyl(phenyl)amino]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of [Methyl(phenyl)amino]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides aromatic stability, while the methyl group can affect the compound’s lipophilicity and biological accessibility .
相似化合物的比较
Similar Compounds
Benzyl Alcohol (C6H5CH2OH): Similar structure but lacks the amino group.
Phenethylamine (C6H5CH2CH2NH2): Contains an amino group but lacks the hydroxyl group.
Phenol (C6H5OH): Contains a hydroxyl group attached directly to the benzene ring.
Uniqueness
[Methyl(phenyl)amino]methanol is unique due to the presence of both a hydroxyl group and an amino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
属性
IUPAC Name |
(N-methylanilino)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(7-10)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYHBALTXITYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594115 |
Source


|
| Record name | [Methyl(phenyl)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105804-97-5 |
Source


|
| Record name | [Methyl(phenyl)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
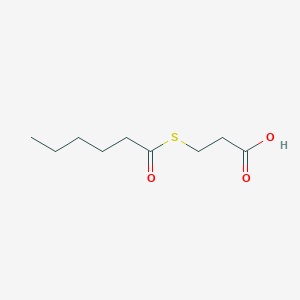
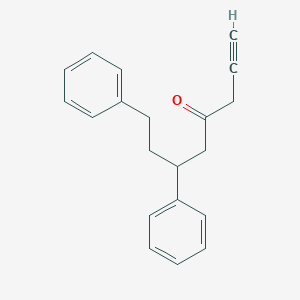

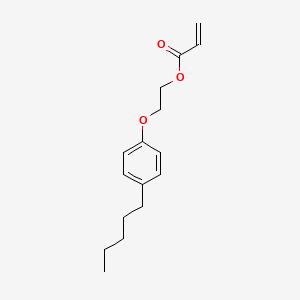
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
